molecular formula C23H27N3O2 B2765402 8-[(3-methylphenyl)methyl]-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021066-93-2

8-[(3-methylphenyl)methyl]-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2765402
CAS No.: 1021066-93-2
M. Wt: 377.488
InChI Key: SARPEAVEUHADKW-UHFFFAOYSA-N
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Description

The compound “8-(3-Methylbenzyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a derivative of 1,3,8-Triazaspiro[4.5]decane-2,4-dione . These compounds are known to be useful for the stabilization of polymers against photo- and thermal-deterioration .

Scientific Research Applications

Crystal Structure Determination and Spectral Studies

The compounds related to 8-(3-Methylbenzyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione have been extensively studied for their unique crystal structures and spectral properties. For instance, Zeng et al. (2018) designed and analyzed the crystal structures of compounds with variations in their benzyl and dioxaspiro groups, showcasing their three-dimensional network structures formed via C–H···O intra- and intermolecular hydrogen bonds. Similar structural determinations have been observed in oxaspirocyclic compounds, which include interactions such as C–H···O hydrogen bonds and π···π stacking, contributing to their lattice structures (Jiang & Zeng, 2016). These studies provide foundational knowledge on the molecular architecture and potential interactions of related compounds in various applications, including material science and drug development (Zeng et al., 2018) (Jiang & Zeng, 2016).

Antimicrobial and Detoxification Applications

Research into N-halamine-coated cotton demonstrated the potential of triazaspiro[4.5]decane derivatives for antimicrobial and detoxification purposes. Ren et al. (2009) synthesized a new N-halamine precursor, bonding it onto cotton fabrics for creating antimicrobial surfaces. This precursor's chlorination resulted in biocidal properties against various pathogens, indicating its potential in healthcare and environmental sanitation applications. The study highlights the versatility of triazaspiro[4.5]decane derivatives in contributing to public health and safety measures by providing surfaces that can actively kill bacteria and detoxify harmful substances (Ren et al., 2009).

Pharmacological Potential

The structural uniqueness of 8-(3-Methylbenzyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and related compounds has been explored in various pharmacological contexts. Obniska et al. (2006) synthesized derivatives showing selective affinity for the 5-HT2C receptor, which is significant for the development of new psychiatric and neurological medications. Their work outlines the potential of these compounds in creating selective ligands for therapeutic targets, which could lead to the development of novel treatments for a range of disorders, including depression, anxiety, and schizophrenia (Obniska et al., 2006).

Properties

IUPAC Name

8-[(3-methylphenyl)methyl]-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-18-6-5-9-20(16-18)17-25-14-11-23(12-15-25)21(27)26(22(28)24-23)13-10-19-7-3-2-4-8-19/h2-9,16H,10-15,17H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARPEAVEUHADKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC3(CC2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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